2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane typically involves the reaction of 4-methoxybenzyl chloride with 1,4-dioxane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield phenolic compounds, while reduction can produce simpler hydrocarbons.
Scientific Research Applications
2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: This compound has similar methoxyphenyl groups but differs in its core structure, which is a piperidinone ring.
4,4’-Dimethoxybenzophenone: Another compound with methoxyphenyl groups, but with a benzophenone core structure.
Uniqueness
2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
6963-20-8 |
---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2,2-bis[(4-methoxyphenyl)methyl]-1,4-dioxane |
InChI |
InChI=1S/C20H24O4/c1-21-18-7-3-16(4-8-18)13-20(15-23-11-12-24-20)14-17-5-9-19(22-2)10-6-17/h3-10H,11-15H2,1-2H3 |
InChI Key |
RRIHPUPJUSKQDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(COCCO2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.